molecular formula C20H30N2O B5593430 1-苄基-N-(1-甲基环己基)-4-哌啶甲酰胺

1-苄基-N-(1-甲基环己基)-4-哌啶甲酰胺

货号 B5593430
分子量: 314.5 g/mol
InChI 键: PNDMLKCBLMSHKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidine derivatives, including compounds similar to 1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide, are important in medicinal chemistry due to their diverse biological activities. They serve as key intermediates and motifs in pharmaceutical development, demonstrating a range of activities from anti-acetylcholinesterase to potential anticancer properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions including nucleophilic substitution, reduction, and sometimes ring-closure reactions. A notable example involves the preparation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which exhibited significant anti-acetylcholinesterase activity (Sugimoto et al., 1990). The synthesis routes typically aim to introduce functional groups that enhance the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Studies often use spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR to characterize these compounds. For instance, the molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine were thoroughly analyzed using DFT and spectroscopic techniques, providing insights into its conformational stability and electronic properties (Janani et al., 2020).

科学研究应用

抗乙酰胆碱酯酶活性

Sugimoto 等人 (1990) 的一项研究合成了一系列哌啶衍生物,并评估了它们的抗乙酰胆碱酯酶 (抗-AChE) 活性。引入大体积部分和烷基或苯基基团增强了活性,鉴别出具有显着抗痴呆剂潜力的化合物,因为它们能够增加大鼠脑中的乙酰胆碱含量 (Sugimoto 等人,1990)

中枢神经系统抑制剂

Maddox、Godefroi 和 Parcell (1965) 合成了各种 1-芳基环己胺,以评估它们作为中枢神经系统抑制剂。这项在合成与“1-苄基-N-(1-甲基环己基)-4-哌啶甲酰胺”相关的化合物方面的基础性工作为进一步研究其药理特性铺平了道路 (Maddox、Godefroi 和 Parcell,1965)

潜在抗精神病药

Norman 等人 (1996) 探索了 1192U90 的杂环类似物作为抗精神病药的潜力。研究发现,某些衍生物表现出有效的体内活性,提供了对抗精神病活性结构要求的见解 (Norman 等人,1996)

酶抑制和药代动力学

Teffera 等人 (2013) 对新型间变性淋巴瘤激酶抑制剂的研究证明了水解介导的清除对这些化合物药代动力学的影响。该研究突出了酶促稳定性与针对靶酶的效力之间的平衡 (Teffera 等人,2013)

金属配合物和抗菌活性

Khatiwora 等人 (2013) 合成了新型苯甲酰胺的金属配合物,并评估了它们的抗菌活性。铜配合物对细菌表现出更好的活性,表明金属配合物在开发新型抗菌剂中的潜力 (Khatiwora 等人,2013)

合成化学和催化

Saegusa 等人 (1969) 对 IB 族和 IIB 族金属化合物催化活性的研究促进了由异氰酸酯和胺形成甲酰胺。本研究强调了金属催化反应在合成有机化学中的重要性 (Saegusa、Ito*、Kobayashi、Hirota 和 Yoshioka,1969)

属性

IUPAC Name

1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-20(12-6-3-7-13-20)21-19(23)18-10-14-22(15-11-18)16-17-8-4-2-5-9-17/h2,4-5,8-9,18H,3,6-7,10-16H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDMLKCBLMSHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。